molecular formula C14H18BrNOS2 B8334782 N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No. B8334782
M. Wt: 360.3 g/mol
InChI Key: KLUUKTARKUMRCE-UHFFFAOYSA-N
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Description

N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C14H18BrNOS2 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Molecular Formula

C14H18BrNOS2

Molecular Weight

360.3 g/mol

IUPAC Name

N-[1-(3-bromo-1-benzothiophen-2-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C14H18BrNOS2/c1-9(16-19(17)14(2,3)4)13-12(15)10-7-5-6-8-11(10)18-13/h5-9,16H,1-4H3

InChI Key

KLUUKTARKUMRCE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2S1)Br)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(=NS(=O)C(C)(C)C)c1sc2ccccc2c1Br
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Synthesis routes and methods II

Procedure details

To a solution of (E)-N-(1-(3-bromobenzo[b]thiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide (1.35 g, 3.77 mmol) dissolved in THF (30 mL) and water (0.612 mL) cooled by a water-ice bath was added sodium borohydride (0.265 mL, 7.54 mmol) all in one portion. The reaction was stirred at low temperature for 30 min, and judged complete. To the reaction solution was added satd. aq. NaHCO3 and the resulting mixture stirred vigorously until gas evolution ceased. The aqueous layer was extracted with EtOAc, washed with brine, stirred over MgSO4, filtered and concentrated under reduced pressure to give a red oil. The product was isolated by column chromatography on a silica gel column using 30 to 70% gradient of EtOAc in hexane as eluent to give N-(1-(3-bromobenzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 1.24 (s, 10H), 1.63 (d, J=6.5 Hz, 3H), 3.85 (d, J=2.9 Hz, 1H), 5.16 (dd, J=6.7, 3.5 Hz, 1H), 7.35 (t, J=7.7 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.76 (t, J=7.0 Hz, 2H). N-(1-(3-(3,5-Difluorophenyl)benzo[b]thiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide
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